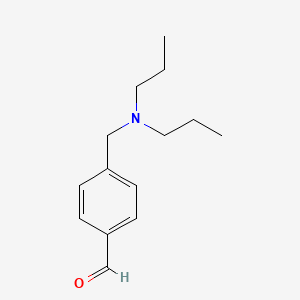

4-((Dipropylamino)methyl)benzaldehyde

Description

4-((Dipropylamino)methyl)benzaldehyde (CAS: Not explicitly provided; referred to as Compound 4c in ) is a benzaldehyde derivative featuring a dipropylamino-methyl substituent at the para position of the aromatic ring. It is synthesized via a reaction involving an alcohol derivative (7c) and subsequent purification using petroleum ether/ethyl acetate . Key characteristics include:

- Molecular Formula: Likely C₁₄H₂₁NO (based on MS(ESI) m/z 220.1 [M + H]⁺, corresponding to a molecular weight of ~219.3 g/mol) .

- Structural Features: A methylene bridge (-CH₂-) connects the dipropylamine group to the benzaldehyde ring, distinguishing it from simpler amino-benzaldehydes.

- Applications: Acts as an intermediate in organic synthesis, particularly for photoswitchable compounds targeting acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) .

Properties

IUPAC Name |

4-[(dipropylamino)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-3-9-15(10-4-2)11-13-5-7-14(12-16)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJOSWKQSZRJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515459 | |

| Record name | 4-[(Dipropylamino)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82413-59-0 | |

| Record name | 4-[(Dipropylamino)methyl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82413-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Dipropylamino)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dipropylamino)methyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with dipropylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction can be represented as follows:

C6H5CHO+(C3H7)2NH→C6H4CH(N(C3H7)2)CHO

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((Dipropylamino)methyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The dipropylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 4-((Dipropylamino)methyl)benzoic acid

Reduction: 4-((Dipropylamino)methyl)benzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-((Dipropylamino)methyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

Medicine: The compound is investigated for its potential therapeutic properties, particularly as an inhibitor of certain enzymes.

Industry: It is used in the production of dyes, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-((Dipropylamino)methyl)benzaldehyde involves its interaction with specific molecular targets. For instance, it has been identified as a potent, reversible inhibitor of class I aldehyde dehydrogenase (ALDH). The inhibition occurs through the formation of a stable complex with the enzyme, preventing the oxidation of aldehyde substrates .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-((Dipropylamino)methyl)benzaldehyde with structurally related benzaldehyde derivatives:

Electronic and Steric Effects

- Electron-Donating Capacity: 4-(Dipropylamino)benzaldehyde: The amine group directly conjugated to the aromatic ring enhances electron-donating effects, critical for fluorescence in probes like DPBN .

- Steric Hindrance: 4-(Diisopropylamino)benzaldehyde: Branched isopropyl groups increase steric bulk, which may hinder reactivity in crowded chemical environments .

Sensor Development

- DPBN Sensor: Derived from 4-(Dipropylamino)benzaldehyde, DPBN exhibits solvent-dependent fluorescence and detects diethyl chlorophosphate (DCP) via dual emission mechanisms . The absence of a methylene group in its precursor allows optimal π-conjugation for sensing.

Medicinal Chemistry

- Photoswitchable Inhibitors: this compound-based compounds show reversible binding to AChE and MAO-B, leveraging the methylene spacer for structural adaptability .

Limitations and Challenges

- Synthetic Complexity: Introducing a methylene bridge (as in 4c) requires additional purification steps compared to direct amino-substituted benzaldehydes .

- Steric Trade-offs : While diisopropyl derivatives offer enhanced steric bulk, they may limit solubility or reactivity in aqueous media .

Biological Activity

4-((Dipropylamino)methyl)benzaldehyde is an organic compound belonging to the class of substituted benzaldehydes, characterized by a benzene ring with a dipropylamino group and an aldehyde functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A benzene ring that provides a stable aromatic system.

- A dipropylamino group , which may enhance lipophilicity and influence biological interactions.

- An aldehyde functional group , which is reactive and can participate in various chemical reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

In a study investigating the antimicrobial properties of various benzaldehyde derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating its potential as an antibacterial agent .

Anticancer Properties

Preliminary studies have shown that this compound can inhibit the growth of cancer cell lines, including breast and prostate cancer cells. In vitro assays revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values estimated around 25 µM for certain cell lines .

The mechanism behind the biological activity of this compound is believed to involve:

- Interaction with biomolecules : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Influence on signaling pathways : The dipropylamino moiety may interact with various receptors or enzymes, modulating biological pathways related to cell proliferation and apoptosis .

Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted on various benzaldehyde derivatives including this compound highlighted its effectiveness against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Cancer Cell Inhibition : In vitro studies involving breast cancer MCF-7 cells demonstrated that treatment with this compound led to significant apoptosis, as evidenced by increased levels of caspase-3 activity. Flow cytometry analysis confirmed that the compound induced G1 phase arrest in the cell cycle .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.